molecular formula C13H17N B1315926 2,3-Dihydrospiro[indene-1,4'-piperidine] CAS No. 428-38-6

2,3-Dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B1315926
CAS No.: 428-38-6
M. Wt: 187.28 g/mol
InChI Key: ZBYFQSPEUIVDTF-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,4’-piperidine] is a chemical compound with the molecular formula C13H17N It is characterized by a spirocyclic structure, which includes an indene moiety fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Dihydrospiro[indene-1,4’-piperidine] involves the reaction of indene with piperidine under specific conditions. For example, a solution of 2,3-dihydrospiro[indene-1,4’-piperidine] can be prepared by reacting indene with piperidine in the presence of a base such as triethylamine in tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2,3-Dihydrospiro[indene-1,4’-piperidine] are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-piperidine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: A Boc-protected derivative.

    2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride: A hydrochloric salt form of the compound.

Uniqueness

2,3-Dihydrospiro[indene-1,4’-piperidine] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYFQSPEUIVDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576111
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428-38-6
Record name 2,3-Dihydrospiro[indene-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Spiro[indane-1,4'-piperidine]hydrochloride (0.4 g, 1.8 mmol) was dissolved in water (20 ml), and the solution made alkaline using solid sodium carbonate. The mixture was extracted with ethyl acetate (5×20 ml), and the organic layers combined and dried (MgSO4). The solvent was removed in vacuo to give spiro[indane-1,4'-piperidine] as a clear oil, which was used without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the spiro[indene-1,4'-piperidine] scaffold in designing potential inhibitors of vesicular acetylcholine storage?

A: The spiro[indene-1,4'-piperidine] scaffold plays a crucial role in enhancing the binding affinity and selectivity of potential inhibitors targeting the vesamicol receptor. This receptor is involved in the vesicular storage of acetylcholine, a critical neurotransmitter. The research highlights that incorporating a rigid structure, like the spiro[indene-1,4'-piperidine] moiety, into the molecule helps to restrict the conformational flexibility of the ligand. [] This conformational restriction allows the ligand to adopt a shape that more effectively interacts with the binding site of the vesamicol receptor, leading to stronger binding affinity and potentially greater selectivity. []

Q2: How does the length of the bridge in spiro[indene-1,4'-piperidine] derivatives affect their potency as vesamicol receptor ligands?

A: Research indicates that the length of the bridge connecting the phenyl and piperidine rings significantly influences the potency of spiro[indene-1,4'-piperidine] derivatives as vesamicol receptor ligands. [] Studies have demonstrated that compounds with vinyl and ethylene bridges tend to exhibit higher potency compared to those incorporating propylene bridges. [] This observation suggests that a shorter, more rigid bridge structure might be more favorable for optimal interaction with the vesamicol receptor binding site.

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